REACTION_SMILES
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[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[CH:1]1([NH:2][CH:3]([CH3:4])[CH3:5])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[ClH:26].[I:16][c:17]1[c:18]([C:19](=[O:20])[Cl:21])[cH:22][cH:23][cH:24][cH:25]1.[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[OH2:44]>>[I:16][c:17]1[c:18]([C:19](=[O:20])[CH2:31][C:30]([O:29][CH2:28][CH3:27])=[O:32])[cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=O)c1ccccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |